(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate
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Overview
Description
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an aminobutenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate typically involves the reaction of 3-chloro-4-methylbenzyl chloride with 3-aminobut-2-enoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality industrial-grade material.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate: can be compared with other chloro-substituted phenyl esters and aminobutenoates.
3-Chloro-4-methylphenyl isocyanate: Another compound with a similar phenyl ring structure but different functional groups.
Methyl 3-aminobut-2-enoate: Lacks the chloro-substituted phenyl ring but shares the aminobutenoate ester structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloro-substituted phenyl ring and an aminobutenoate ester allows for diverse chemical transformations and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61312-63-8 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl)methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10(6-11(8)13)7-16-12(15)5-9(2)14/h3-6H,7,14H2,1-2H3 |
InChI Key |
HCIDZVMGBROSSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC(=O)C=C(C)N)Cl |
Origin of Product |
United States |
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